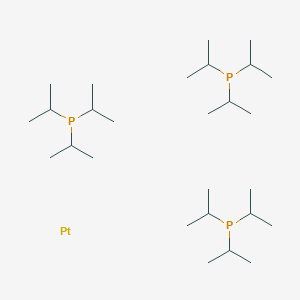

Platinum;tri(propan-2-yl)phosphane

Description

Properties

CAS No. |

60648-72-8 |

|---|---|

Molecular Formula |

C27H63P3Pt |

Molecular Weight |

675.8 g/mol |

IUPAC Name |

platinum;tri(propan-2-yl)phosphane |

InChI |

InChI=1S/3C9H21P.Pt/c3*1-7(2)10(8(3)4)9(5)6;/h3*7-9H,1-6H3; |

InChI Key |

PZMAMIXVQQEOEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.[Pt] |

Origin of Product |

United States |

Synthetic Methodologies for Platinum;tri Propan 2 Yl Phosphane Complexes

Preparation of the tri(propan-2-yl)phosphane Ligand

The synthesis of the tri(propan-2-yl)phosphane ligand is most commonly achieved through the reaction of a phosphorus trihalide, typically phosphorus trichloride (B1173362) (PCl₃), with an isopropyl Grignard reagent, such as isopropylmagnesium chloride or isopropylmagnesium bromide. This reaction proceeds via nucleophilic substitution at the phosphorus center, replacing the chloro ligands with isopropyl groups. The resulting crude product can then be purified by distillation.

An alternative route involves the reduction of triisopropylphosphine (B1582976) oxide ((i-Pr)₃P=O). This method is particularly useful if the phosphine (B1218219) oxide is more readily available. A variety of reducing agents can be employed for this transformation.

Another reported method involves the use of sodium hydride in tetrahydrofuran (B95107) (THF) as a reagent in the synthesis, suggesting a deprotonation-alkylation strategy, likely starting from a less substituted phosphine. chemicalbook.com

Synthesis of Platinum(II) Complexes with tri(propan-2-yl)phosphane

The synthesis of square planar Platinum(II) complexes featuring the tri(propan-2-yl)phosphane ligand can be accomplished through several key strategies, including ligand substitution on platinum precursors with labile olefin ligands, halide abstraction to generate cationic intermediates, and intramolecular C-H activation to form cyclometalated products.

Routes from Platinum Precursors with Olefin Ligands

A common and effective method for the synthesis of cis-[PtCl₂(P(i-Pr)₃)₂] involves the reaction of a platinum(II) precursor bearing labile olefin ligands with two equivalents of tri(propan-2-yl)phosphane. A frequently used starting material is [PtCl₂(cod)], where cod is cycloocta-1,5-diene. The phosphine readily displaces the diene ligand to afford the desired dichloridobis(tri(propan-2-yl)phosphane)platinum(II) complex. nih.govkyoto-u.ac.jp The reaction of [PtCl₂(cod)] with two equivalents of an indolylphosphine ligand, for instance, has been shown to yield a mixture of cis and trans isomers of the corresponding [PtCl₂(phosphine)₂] complex. nih.gov

The choice of the platinum precursor can influence the stereochemical outcome of the product. For example, the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with phosphine ligands often yields the cis isomer, cis-[PtCl₂(PR₃)₂]. wikipedia.org In contrast, starting from Zeise's salt, K[PtCl₃(C₂H₄)], can favor the formation of the trans isomer, trans-[PtCl₂(PR₃)₂]. wikipedia.org The greater thermodynamic stability of the cis isomer for bulky phosphines like tri(propan-2-yl)phosphane often drives the isomerization of the trans to the cis form upon heating or in the presence of excess phosphine. wikipedia.org

| Precursor | Reagent | Product | Reference |

| [PtCl₂(cod)] | 2 x P(i-Pr)₃ | cis-[PtCl₂(P(i-Pr)₃)₂] | nih.govkyoto-u.ac.jp |

| K₂[PtCl₄] | 2 x PR₃ | cis-[PtCl₂(PR₃)₂] | wikipedia.org |

| K[PtCl₃(C₂H₄)] | 2 x PR₃ | trans-[PtCl₂(PR₃)₂] | wikipedia.org |

Synthesis via Halide Abstraction and Anion Exchange

Cationic Platinum(II) complexes containing the tri(propan-2-yl)phosphane ligand can be accessed through halide abstraction from neutral dichlorido complexes. This is typically achieved by treating a complex such as cis-[PtCl₂(P(i-Pr)₃)₂] with a silver salt of a non-coordinating anion, such as silver trifluoromethanesulfonate (B1224126) (AgOTf) or silver hexafluorophosphate (B91526) (AgPF₆). The silver cation precipitates as silver chloride (AgCl), leaving the cationic platinum complex in solution. researchgate.net This method is a versatile route to generate highly reactive platinum species that can be used for further ligand substitution or catalytic applications.

For example, the reaction of a cis-dihalo platinum(II) phosphine complex with a silver salt allows for the introduction of other ligands, such as bipyridines or other nitrogen-based donors, into the coordination sphere.

Cyclometalation Approaches to Platinum(II) Complexes

Cyclometalation is a powerful strategy for creating highly stable, pincer-type platinum(II) complexes. This intramolecular reaction involves the activation of a C-H bond of a ligand and the formation of a carbon-platinum bond, resulting in a chelate ring. While specific examples involving the C-H activation of the isopropyl groups of tri(propan-2-yl)phosphane itself are less common, this ligand is often employed as an ancillary ligand in complexes where another ligand undergoes cyclometalation. nih.govnih.govacs.orgharvard.edu

The general approach involves the reaction of a suitable platinum precursor, such as [PtCl₂(SMe₂)₂] or K₂[PtCl₄], with a ligand designed to undergo C-H activation. The bulky and electron-donating tri(propan-2-yl)phosphane ligands can stabilize the resulting cyclometalated product. The formation of these complexes is often facilitated by the use of a base to assist in the C-H activation step. nih.gov

Synthesis of Platinum(0) Complexes with tri(propan-2-yl)phosphane

Platinum(0) complexes are crucial precursors for a wide range of catalytic transformations. The synthesis of Pt(0) complexes bearing tri(propan-2-yl)phosphane ligands typically involves the reduction of a Platinum(II) salt in the presence of an excess of the phosphine ligand.

Reductive Pathways for Platinum(0) Formation

A general and widely used method for the synthesis of tetrakis(phosphine)platinum(0) complexes, such as [Pt(P(i-Pr)₃)₄], involves the reduction of a Platinum(II) precursor, like potassium tetrachloroplatinate(II) (K₂[PtCl₄]) or platinum(II) chloride (PtCl₂). A common reducing agent for this transformation is hydrazine (B178648) (N₂H₄), often used as its hydrate, in the presence of an excess of the phosphine ligand. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or dimethylformamide. rsc.org

Another reductive strategy involves the use of other reducing agents, such as sodium borohydride (B1222165) (NaBH₄), in the presence of the phosphine. The stoichiometry of the phosphine ligand can be controlled to potentially isolate complexes with fewer phosphine ligands, such as [Pt(P(i-Pr)₃)₃] or [Pt(P(i-Pr)₃)₂], which are highly reactive species.

Furthermore, Pt(0) complexes can also be synthesized via ligand substitution from other Pt(0) precursors, such as those containing labile olefin ligands like dibenzylideneacetone (B150790) (dba). For instance, reacting [Pt(dba)₂] with the desired phosphine can lead to the formation of the corresponding phosphine-stabilized Pt(0) complex. rsc.org

| Platinum(II) Precursor | Reducing Agent | Phosphine | Product | Reference |

| K₂[PtCl₄] | Hydrazine | P(i-Pr)₃ | [Pt(P(i-Pr)₃)₄] | rsc.org |

| PtCl₂ | Hydrazine | P(i-Pr)₃ | [Pt(P(i-Pr)₃)₄] | rsc.org |

| [Pt(dba)₂] | - | P(i-Pr)₃ | [Pt(P(i-Pr)₃)ₓ(dba)ᵧ] | rsc.org |

Ligand Exchange Methodologies

Ligand exchange represents a fundamental and widely utilized strategy for the synthesis of platinum-phosphine complexes. This method involves the substitution of one or more ligands from a platinum precursor with the tri(propan-2-yl)phosphane ligand. The outcome of these reactions is significantly influenced by the nature of the starting platinum complex and the reaction conditions.

A common precursor for the synthesis of cis-bis(phosphine)platinum(II) dihalides is potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The reaction of K₂[PtCl₄] with two equivalents of a phosphine ligand typically yields the cis isomer due to the strong trans effect of the phosphine ligands, which directs the incoming ligands to positions cis to each other. wikipedia.org

Conversely, the synthesis of the trans isomer can often be achieved by employing a different platinum precursor, such as potassium trichloro(ethylene)platinate(II) (Zeise's salt, K[Pt(C₂H₄)Cl₃]). The ethylene (B1197577) ligand in Zeise's salt is readily displaced, and the stereochemical outcome is guided by the trans effect, leading to the formation of the trans isomer. wikipedia.org With heating or in the presence of excess phosphine ligand, the trans complex can isomerize to the more thermodynamically stable cis isomer. wikipedia.org

Another versatile precursor for ligand exchange reactions is dichloro(1,5-cyclooctadiene)platinum(II) ([PtCl₂(COD)]). The COD ligand is easily displaced by stronger donor ligands like phosphines, allowing for the synthesis of various platinum-phosphine complexes. rsc.orgnih.gov The reaction of [PtCl₂(COD)] with phosphine ligands can lead to the formation of either cis or trans isomers depending on the stoichiometry and reaction conditions. rsc.org

The progress of these ligand exchange reactions can be conveniently monitored by ³¹P NMR spectroscopy. The chemical shift of the phosphorus atom in the tri(propan-2-yl)phosphane ligand changes significantly upon coordination to the platinum center, and the magnitude of the ¹J(Pt-P) coupling constant provides valuable information about the geometry of the complex. e3s-conferences.orgosti.gov

| Platinum Precursor | Reagent | Typical Product | Key Considerations |

|---|---|---|---|

| K₂[PtCl₄] | 2 eq. P(iPr)₃ | cis-[PtCl₂(P(iPr)₃)₂] | Favors the formation of the cis isomer. wikipedia.org |

| K[Pt(C₂H₄)Cl₃] (Zeise's Salt) | 2 eq. P(iPr)₃ | trans-[PtCl₂(P(iPr)₃)₂] | Kinetic product is the trans isomer. wikipedia.org |

| [PtCl₂(COD)] | 2 eq. P(iPr)₃ | cis- or trans-[PtCl₂(P(iPr)₃)₂] | Product distribution can be influenced by solvent and temperature. rsc.orgnih.gov |

| [Pt₂(μ-SMe₂)₂Me₄] | C^N^N Ligand | Cyclometalated Pt(II) or Pt(IV) complexes | Allows for the synthesis of organometallic complexes with specific ligand frameworks. nih.gov |

Synthetic Control of Coordination Number and Geometry

The coordination number and geometry of platinum complexes are critical determinants of their reactivity and physical properties. In the case of complexes with the tri(propan-2-yl)phosphane ligand, these parameters can be effectively controlled through the judicious selection of synthetic strategies that leverage the steric and electronic properties of the ligands.

The tri(propan-2-yl)phosphane ligand is characterized by its significant steric bulk, with a Tolman cone angle of 160°. This large steric footprint plays a pivotal role in dictating the number of ligands that can coordinate to the platinum center and their spatial arrangement.

For platinum(II), which typically adopts a square planar geometry with a coordination number of four, the use of bulky phosphine ligands can lead to the formation of complexes with lower coordination numbers. For instance, the reaction of a suitable platinum(II) precursor with an excess of a very bulky phosphine can result in the formation of a three-coordinate, 14-electron T-shaped complex. These coordinatively unsaturated species are often highly reactive and can serve as key intermediates in catalytic cycles.

The steric influence of the tri(propan-2-yl)phosphane ligand is also instrumental in controlling the cis-trans isomerism in four-coordinate square planar complexes of the type [PtX₂(P(iPr)₃)₂]. Due to the steric repulsion between the bulky isopropyl groups, the trans isomer is often thermodynamically favored over the cis isomer, where the phosphine ligands are adjacent to each other. However, as previously mentioned, the choice of starting material can provide kinetic control to favor the cis isomer. wikipedia.org

Furthermore, the reduction of platinum(II) precursors in the presence of tri(propan-2-yl)phosphane can lead to the formation of platinum(0) complexes. The stoichiometry of the phosphine ligand in these reactions can be used to control the coordination number of the resulting platinum(0) complex. For example, the reduction of a Pt(II) salt with a reducing agent in the presence of three equivalents of P(iPr)₃ can yield the three-coordinate Pt(P(iPr)₃)₃ complex.

| Desired Geometry | Coordination Number | Synthetic Strategy | Example Precursor | Key Principle |

|---|---|---|---|---|

| Square Planar (cis) | 4 | Ligand exchange with K₂[PtCl₄] | K₂[PtCl₄] | Trans effect of phosphine ligands directs incoming ligands to cis positions. wikipedia.org |

| Square Planar (trans) | 4 | Ligand exchange with Zeise's Salt | K[Pt(C₂H₄)Cl₃] | Kinetic control favoring the trans isomer due to the lability of the ethylene ligand. wikipedia.org |

| T-shaped | 3 | Use of bulky ligands and suitable precursors | [PtCl₂(COD)] with excess P(iPr)₃ | Steric hindrance from bulky phosphines prevents full coordination to four sites. |

| Trigonal Planar | 3 | Reduction of a Pt(II) precursor | [PtCl₂(P(iPr)₃)₂] | Reduction of Pt(II) to Pt(0) in the presence of a controlled amount of phosphine. |

Coordination Chemistry and Advanced Structural Characterization of Platinum;tri Propan 2 Yl Phosphane Complexes

Geometrical and Electronic Structures of Platinum(II) and Platinum(0) Complexes

The steric bulk of the tri(propan-2-yl)phosphane ligand plays a crucial role in determining the coordination number and geometry of platinum centers. This is particularly evident in the stabilization of otherwise unstable low-coordinate species and the facilitation of intramolecular interactions such as agostic bonds.

Stabilization of Low-Coordinate Species by Bulky tri(propan-2-yl)phosphane

The large steric footprint of the tri(propan-2-yl)phosphane ligand is a key factor in the stabilization of low-coordinate platinum complexes. By occupying a significant portion of the coordination sphere, these bulky ligands prevent the approach of additional ligands, thereby favoring the formation of two- or three-coordinate platinum(0) and platinum(II) species. These low-coordinate complexes are often highly reactive and serve as important intermediates in catalytic cycles.

For instance, two-coordinate Pt(0) complexes of the type [Pt(P(i-Pr)₃)₂] are known and serve as precursors in a variety of synthetic transformations. In the case of platinum(II), the steric hindrance of the P(i-Pr)₃ ligands can lead to the formation of stable, three-coordinate T-shaped complexes or distorted square planar geometries. The electronic properties of the tri(propan-2-yl)phosphane ligand, being a strong σ-donor, also contribute to the stabilization of the electron-rich platinum centers in these low-coordinate environments.

Agostic Interactions within Platinum;tri(propan-2-yl)phosphane Systems

Agostic interactions, which involve the coordination of a C-H σ-bond to a metal center, are a fascinating aspect of organometallic chemistry. In platinum complexes bearing tri(propan-2-yl)phosphane ligands, the proximity of the isopropyl C-H bonds to the metal center can lead to the formation of such three-center, two-electron bonds. These interactions are more likely to occur in coordinatively unsaturated complexes where the platinum center is electron-deficient.

The presence of an agostic interaction can be inferred from structural data, such as shortened Pt···H distances and elongated C-H bonds, as well as from spectroscopic evidence. For example, in the ¹H NMR spectrum, the agostically interacting proton often appears at an unusually high field (upfield shift). Furthermore, a reduction in the ¹J(C-H) coupling constant is also indicative of an agostic interaction. While documented examples specifically for this compound are not abundant in readily available literature, the principles are well-established for related bulky phosphine (B1218219) complexes of platinum and other late transition metals.

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

A combination of spectroscopic techniques is indispensable for the comprehensive characterization of this compound complexes, providing detailed information on their connectivity, geometry, and dynamic behavior in solution.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹⁵Pt) for Connectivity and Dynamics

Multinuclear NMR spectroscopy is a powerful tool for elucidating the structure of these complexes in solution.

¹H and ¹³C NMR: These techniques provide information about the organic framework of the tri(propan-2-yl)phosphane ligand and any other organic moieties bound to the platinum center. The chemical shifts and coupling constants of the isopropyl protons and carbons can be sensitive to the coordination environment.

³¹P NMR: Phosphorus-31 NMR is particularly informative for phosphine complexes. wikipedia.org The chemical shift of the ³¹P nucleus is highly sensitive to the electronic environment of the phosphorus atom and the nature of the metal center. wikipedia.org Coordination to platinum results in a significant downfield shift compared to the free phosphine. The magnitude of the one-bond coupling constant, ¹J(¹⁹⁵Pt-³¹P), is a valuable diagnostic tool for determining the geometry of the complex and the nature of the trans ligand. wikipedia.org For instance, the ¹J(¹⁹⁵Pt-³¹P) values are typically larger for cis isomers compared to trans isomers in square planar Pt(II) complexes.

¹⁹⁵Pt NMR: Platinum-195 NMR provides direct information about the platinum center. The chemical shift of ¹⁹⁵Pt spans a very wide range and is extremely sensitive to the oxidation state, coordination number, and the nature of the ligands bound to the platinum. wikipedia.orghuji.ac.il This makes it an excellent probe for studying structural changes and reaction mechanisms. wikipedia.orghuji.ac.il

Table 1: Representative NMR Data for Selected Platinum-Phosphine Complexes

| Complex | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| cis-[PtCl₂(PEt₃)₂] | ³¹P | 9.4 | ¹J(Pt-P) = 3515 |

| trans-[PtCl₂(PEt₃)₂] | ³¹P | 5.2 | ¹J(Pt-P) = 2380 |

| cis-[PtCl₂(PPh₃)₂] | ³¹P | 13.5 | ¹J(Pt-P) = 3630 |

| trans-[PtCl₂(PPh₃)₂] | ³¹P | 9.8 | ¹J(Pt-P) = 2400 |

Note: Data for triethylphosphine (B1216732) (PEt₃) and triphenylphosphine (B44618) (PPh₃) complexes are provided for comparative purposes due to the limited availability of specific data for tri(propan-2-yl)phosphane complexes in readily accessible literature.

X-ray Crystallography for Solid-State Geometries and Bond Analysis

For square-planar Pt(II) complexes, such as trans-[PtCl₂(P(i-Pr)₃)₂], the Pt-P and Pt-Cl bond lengths are key parameters. The large steric bulk of the tri(propan-2-yl)phosphane ligands often leads to distortions from ideal square-planar geometry. In Pt(0) complexes like [Pt(P(i-Pr)₃)₂], X-ray crystallography can confirm the expected linear or near-linear P-Pt-P arrangement. The detailed structural information obtained from these studies is crucial for understanding the steric and electronic effects of the phosphine ligand on the platinum center.

Table 2: Selected Bond Lengths and Angles for a Representative trans-Platinum(II)-Phosphine Complex

| Compound | Bond | Length (Å) | Bond Angle | Angle (°) |

| trans-[PtCl₂(PEt₃)₂] | Pt-P | 2.316 | P-Pt-P | 180 |

| Pt-Cl | 2.300 | Cl-Pt-Cl | 180 | |

| P-Pt-Cl | 90 |

Note: Data for the triethylphosphine (PEt₃) complex is provided as a representative example.

Infrared Spectroscopy for Ligand Binding Modes (e.g., CO, hydride)

Infrared (IR) spectroscopy is a valuable technique for identifying the presence and characterizing the bonding of specific functional groups, such as carbonyl (CO) and hydride (H⁻) ligands, in platinum complexes.

Carbonyl Ligands: The stretching frequency of a CO ligand, ν(CO), is highly sensitive to the electronic environment of the metal center. In platinum carbonyl complexes, the ν(CO) band provides insight into the extent of back-bonding from the platinum d-orbitals to the π* orbitals of the CO ligand. A lower ν(CO) frequency indicates stronger back-bonding and a more electron-rich platinum center.

Hydride Ligands: The Pt-H stretching frequency, ν(Pt-H), in platinum hydride complexes typically appears in the region of 2000-2250 cm⁻¹. The position of this band can be influenced by the other ligands present in the complex. The presence of a strong trans-influence ligand opposite to the hydride can weaken the Pt-H bond and lower the stretching frequency.

Mass Spectrometry for Complex Identity and Mechanistic Intermediates

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has proven to be an indispensable tool for the characterization of this compound complexes. This soft ionization technique allows for the transfer of intact complex ions from solution to the gas phase with minimal fragmentation, providing valuable information on the molecular weight and composition of these organometallic species. chempap.org The high sensitivity and specificity of mass spectrometry make it ideal for confirming the identity of newly synthesized complexes and for detecting and characterizing transient mechanistic intermediates in catalytic cycles.

The analysis of platinum complexes by ESI-MS often reveals a characteristic isotopic pattern due to the presence of multiple platinum isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt). This isotopic signature serves as a definitive marker for the presence of platinum in an ion and aids in the unambiguous assignment of molecular formulas. For instance, in a hypothetical mononuclear platinum complex containing tri(propan-2-yl)phosphane, the molecular ion peak would exhibit a distinct cluster of signals corresponding to the different isotopic compositions.

Furthermore, tandem mass spectrometry (MS/MS), often coupled with collision-induced dissociation (CID), can be employed to gain deeper structural insights. In a typical MS/MS experiment, a specific ion of interest is selected and subjected to fragmentation. The resulting fragment ions provide a fingerprint of the complex's connectivity, revealing information about the ligands and their binding to the platinum center. This can be particularly useful in distinguishing between different isomers or in identifying the products of ligand substitution reactions.

Interactive Data Table: Illustrative ESI-MS Data for a Platinum-Phosphine Complex

The following table illustrates the kind of data that can be obtained from an ESI-MS analysis of a representative platinum-phosphine complex. The m/z values correspond to the major isotopologues.

| Ion | m/z (Observed) | m/z (Calculated) | Assignment |

| [M+H]⁺ | 587.2 | 587.1 | Protonated molecular ion |

| [M-Cl]⁺ | 551.2 | 551.1 | Loss of a chloride ligand |

| [M-P(iPr)₃]⁺ | 427.1 | 427.0 | Loss of a phosphine ligand |

Note: The data in this table is illustrative and based on typical fragmentation patterns observed for similar platinum-phosphine complexes. Specific values would need to be determined experimentally for each unique complex.

Influence of tri(propan-2-yl)phosphane Cone Angle and Basicity on Coordination

The coordination chemistry of the tri(propan-2-yl)phosphane ligand with platinum is significantly governed by a combination of its steric and electronic properties. These two factors, often quantified by the Tolman cone angle and the ligand's basicity (pKa of the conjugate acid or the Tolman Electronic Parameter), play a crucial role in determining the structure, stability, and reactivity of the resulting platinum complexes.

The Tolman cone angle (θ) is a measure of the steric bulk of a phosphine ligand and is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand. wikipedia.org For tri(propan-2-yl)phosphane, the cone angle is approximately 160°. wikipedia.org This large steric profile has a profound impact on the coordination number and geometry of the platinum center. The bulky isopropyl groups can effectively shield the metal, often limiting the number of phosphine ligands that can coordinate. This steric hindrance can be exploited to create coordinatively unsaturated platinum species, which are often highly reactive and catalytically active.

The basicity of the tri(propan-2-yl)phosphane ligand reflects its electron-donating ability towards the metal center. Trialkylphosphines, such as tri(propan-2-yl)phosphane, are generally strong σ-donors. This property can be quantified by the pKa of the corresponding phosphonium (B103445) ion (H-PR₃⁺) or by the Tolman Electronic Parameter (TEP). The TEP is determined from the ν(CO) stretching frequency of a [Ni(CO)₃(L)] complex, where L is the phosphine ligand. wikipedia.org A lower ν(CO) frequency indicates a more electron-donating (more basic) phosphine. While a specific TEP value for tri(propan-2-yl)phosphane is not explicitly found in the provided search results, it is expected to be a strong electron donor, comparable to other bulky alkylphosphines like tri-tert-butylphosphine. The pKa of the conjugate acid of tri(propan-2-yl)phosphane has been reported to be 9.0 (in nitromethane), indicating significant basicity.

The interplay of the large cone angle and high basicity of tri(propan-2-yl)phosphane dictates its coordination behavior. The strong σ-donation from the phosphine to the platinum center forms a robust Pt-P bond. This donation of electron density to the metal can, in turn, influence the bonding and reactivity of other ligands attached to the platinum. The steric bulk, however, will influence the kinetic and thermodynamic stability of the complex, as well as the accessibility of the metal center to incoming substrates in catalytic applications.

Interactive Data Table: Steric and Electronic Parameters of tri(propan-2-yl)phosphane

This table summarizes the key parameters that define the steric and electronic influence of the tri(propan-2-yl)phosphane ligand in coordination chemistry.

| Parameter | Value | Description |

| Tolman Cone Angle (θ) | 160° | A measure of the steric bulk of the ligand. |

| pKa of [H-P(iPr)₃]⁺ | 9.0 (in MeNO₂) | A measure of the ligand's basicity. |

| Tolman Electronic Parameter (TEP) | Not available | An alternative measure of the ligand's electronic effect. Lower values indicate stronger electron donation. |

Reactivity and Reaction Mechanisms of Platinum;tri Propan 2 Yl Phosphane Complexes

Fundamental Organometallic Transformations

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and its reverse, reductive elimination, are fundamental reactions in organometallic chemistry, and platinum complexes with tri(propan-2-yl)phosphane ligands are no exception. wikipedia.orglibretexts.org These processes involve a change in the oxidation state and coordination number of the platinum center. wikipedia.org

Oxidative Addition: In oxidative addition, the platinum center's oxidation state increases by two, and its coordination number also increases. libretexts.orgumb.edu This reaction is favored for metal centers that are basic and easily oxidized. wikipedia.org Platinum(0) complexes, such as those with P(iPr)₃ ligands, readily undergo oxidative addition with a variety of substrates. The mechanism of oxidative addition can vary depending on the nature of the substrate.

Concerted Pathway: Nonpolar substrates like dihydrogen (H₂) typically add in a concerted fashion, leading to a cis-dihydride species. wikipedia.orglibretexts.org For example, Pt(P(iPr)₃)₂ reacts with H₂ to form cis-PtH₂(P(iPr)₃)₂. acs.org

Sₙ2-type Mechanism: Polar substrates, such as alkyl halides, often react via an Sₙ2-type mechanism. This pathway involves a nucleophilic attack of the platinum center on the electrophilic carbon atom of the alkyl halide, leading to the displacement of the halide and the formation of a platinum-alkyl bond. libretexts.org

Ionic Mechanism: For substrates that can dissociate into ions in solution, an ionic mechanism may be operative. This involves the stepwise addition of the cationic and anionic fragments to the metal center. wikipedia.org

Radical Mechanisms: Some oxidative additions, particularly with certain alkyl halides, can proceed through radical pathways. libretexts.org

Reductive Elimination: This process is the microscopic reverse of oxidative addition, where two cis-oriented ligands on the platinum center are eliminated to form a new bond, and the oxidation state of the platinum decreases by two. libretexts.orgumb.edu For instance, dialkylplatinum(II) complexes can undergo reductive elimination to form a C-C bond. The ligands to be eliminated must be in a cis-disposition for the reaction to occur readily. libretexts.orgumb.edu The rate of reductive elimination can be influenced by factors such as ligand concentration; for example, the reductive elimination of ethane (B1197151) from some palladium(II) complexes is retarded by the addition of phosphine (B1218219) ligands, suggesting a dissociative mechanism where a phosphine ligand must first dissociate to create a vacant coordination site. umb.edu

Table 1: Mechanistic Pathways in Oxidative Addition

| Mechanism | Substrate Type | Key Features |

| Concerted | Nonpolar (e.g., H₂, C-H) | Three-centered transition state; cis-addition. wikipedia.orglibretexts.org |

| Sₙ2-type | Polar (e.g., alkyl halides) | Nucleophilic attack by the metal; inversion of stereochemistry at carbon. libretexts.org |

| Ionic | Substrates that dissociate | Stepwise addition of ions. wikipedia.org |

| Radical | Certain alkyl halides | Involves one-electron transfer steps. libretexts.org |

Migratory Insertion Reactions Involving Alkenes and Alkynes

Migratory insertion is a key step in many catalytic processes, including polymerization and carbonylation. openochem.orgwikipedia.org It involves the insertion of an unsaturated molecule, such as an alkene or alkyne, into a metal-ligand bond on the same complex. openochem.org This intramolecular transformation results in the formation of a new covalent bond. openochem.org

In the context of platinum;tri(propan-2-yl)phosphane complexes, an alkyl or hydride ligand can migrate to a coordinated alkene or alkyne. This process is generally favored thermodynamically. libretexts.org For the reaction to occur, the two reacting ligands must be cis to each other. The insertion of the unsaturated ligand creates a vacant coordination site, which is typically filled by an incoming ligand. youtube.com

The mechanism can be envisioned as a nucleophilic attack of the anionic ligand (e.g., alkyl or hydride) on the coordinated unsaturated substrate. youtube.com For example, the insertion of an alkene into a platinum-hydride bond is a fundamental step in hydrogenation reactions. wikipedia.org While migratory insertion is the widely accepted mechanism, the alternative, direct insertion of the unsaturated ligand into the metal-carbon or metal-hydride bond, is also considered. However, experimental evidence often favors the migratory pathway. scispace.com

The stereochemistry of migratory insertion into alkenes is typically syn, meaning that the metal and the migrating group add to the same face of the alkene. libretexts.org With alkynes, initial syn insertion can be followed by isomerization to a more stable trans product. libretexts.org

C-H Bond Activation Mechanisms (Intramolecular and Intermolecular)

Platinum complexes containing tri(propan-2-yl)phosphane are capable of activating C-H bonds, a reaction of significant interest for the functionalization of hydrocarbons. This can occur through both intramolecular and intermolecular pathways.

Intermolecular C-H Activation: Platinum(0) complexes with bulky phosphine ligands can react with hydrocarbons, including arenes, to cleave a C-H bond and form a new platinum-carbon and platinum-hydride bond. For instance, studies have shown that platinum(II) methyl complexes supported by certain phosphine ligands can react with benzene (B151609) to generate the corresponding phenyl complexes, with the release of methane. nih.govacs.org The mechanism of this transformation can be complex, and kinetic isotope effects suggest the C-H bond cleavage is often the rate-determining step. acs.org

Intramolecular C-H Activation (Cyclometalation): In many cases, the platinum center can activate a C-H bond within one of its own ligands, a process known as cyclometalation. This results in the formation of a stable metallacycle. While the tri(propan-2-yl)phosphane ligand itself can undergo cyclometalation, this process is often observed with other ligands in the coordination sphere. For example, in complexes containing both phosphine and other organic ligands, C-H activation can lead to the formation of a new ring structure incorporating the platinum atom. uef.fi

The mechanism of C-H activation often involves an initial coordination of the hydrocarbon to the metal center, followed by oxidative addition of the C-H bond. Subsequent reductive elimination of another molecule can then lead to the final product.

Nucleophilic Attack on Coordinated Unsaturated Substrates (Inner-sphere vs. Outer-sphere)

When an unsaturated molecule like an alkene is coordinated to a platinum center, it becomes activated towards nucleophilic attack. This attack can proceed through two primary mechanisms: inner-sphere and outer-sphere. pediaa.comresearchgate.net

Inner-sphere attack: In this mechanism, the nucleophile first coordinates to the platinum center before attacking the coordinated unsaturated substrate. nih.gov This pathway requires a vacant coordination site on the metal.

Outer-sphere attack: Here, the nucleophile attacks the coordinated substrate directly from the solution without prior coordination to the metal. pediaa.comnih.govnih.gov

The choice between these pathways is influenced by several factors, including the nature of the nucleophile, the solvent, and the ligands on the platinum center. For example, in the Wacker process, which involves the oxidation of ethylene (B1197577) catalyzed by a palladium(II) complex, computational studies suggest that the nucleophilic attack of water proceeds via an outer-sphere mechanism. nih.gov The trans effect of the coordinated alkene can also play a significant role in directing the nucleophilic attack. nih.gov

The migratory insertion of an anionic ligand into a coordinated alkene can be considered a form of inner-sphere nucleophilic attack. youtube.com The electron-withdrawing effect of the platinum center enhances the electrophilicity of the coordinated alkene, making it more susceptible to attack by both internal (migratory insertion) and external nucleophiles.

Ligand Metalation and Cyclometalation of tri(propan-2-yl)phosphane

Ligand metalation is a process where a metal atom replaces a hydrogen atom on one of its ligands, forming a metal-carbon bond and a new metallacycle. uef.fi This is a specific type of intramolecular C-H activation. Cyclometalation of phosphine ligands, including tri(propan-2-yl)phosphane, is a known reaction for platinum complexes.

The driving force for cyclometalation is often the formation of a thermodynamically stable five- or six-membered ring. In the case of tri(propan-2-yl)phosphane, activation of a C-H bond on one of the isopropyl groups can lead to a platinacycle. This process can be reversible, and the resulting cyclometalated complex may exhibit different reactivity compared to the parent complex.

Furthermore, P-C bond cleavage can also occur in platinum-phosphine complexes, leading to the formation of phosphido-bridged species. acs.orgnih.govrsc.orgnih.gov Mechanistic studies on triphenylphosphine (B44618) have shown that both C-H and C-P bond cleavage can occur, with the C-P bond scission often being the thermodynamically favored pathway, leading to robust dinuclear platinum complexes. acs.org

Phosphine Ligand Exchange Dynamics

The lability of phosphine ligands in platinum complexes is crucial for creating vacant coordination sites necessary for catalytic activity. Phosphine ligand exchange in square-planar platinum(II) complexes can proceed through either associative or dissociative mechanisms. acs.orgresearchgate.net

Associative Mechanism: In this pathway, the incoming ligand coordinates to the platinum center to form a five-coordinate intermediate, which then releases one of the original ligands. This mechanism is often favored for square-planar d⁸ complexes. acs.org The rate of an associative exchange is dependent on the concentration of the incoming ligand.

Dissociative Mechanism: This mechanism involves the initial dissociation of a ligand to form a three-coordinate intermediate, which is then trapped by the incoming ligand. The rate of a dissociative exchange is independent of the concentration of the incoming ligand.

Mechanistic Probes and Kinetic Studies

The elucidation of reaction mechanisms for this compound complexes relies heavily on a combination of techniques aimed at identifying key intermediates, understanding the energetics of transition states, and determining the influence of the reaction environment.

Identification and Characterization of Catalytic Intermediates

A cornerstone of mechanistic investigation is the direct observation and characterization of transient species that lie along the catalytic cycle. For platinum complexes, a variety of sophisticated techniques are employed to isolate and study these fleeting intermediates.

One notable example involves the T-shaped Platinum(II) complex, [PtMe(iPr3P)2]+. This complex, stabilized by an agostic interaction, serves as a crucial intermediate. In the presence of a solvent like tetrahydrofuran (B95107) (THF), it undergoes acid-catalyzed intramolecular C-H activation to form a cyclometalated product, [Pt(THF)(iPr3P)(iPr2PCHMeCH2)]+. nih.gov The characterization of such intermediates is often accomplished through a combination of spectroscopic methods and X-ray crystallography.

Modern mass spectrometry techniques, particularly electrospray ionization (ESI-MS), have proven invaluable for isolating and characterizing reactive intermediates in the gas phase. acs.org By gently transferring ions from solution to the vacuum of a mass spectrometer, species that are too unstable to be observed in solution can be captured and their mass-to-charge ratio determined. acs.org Further characterization can be achieved using infrared vibrational predissociation spectroscopy, which provides detailed structural information about the isolated ions, shedding light on the metal-ligand interactions that are critical for catalytic selectivity and rate. acs.org

Computational methods, such as Density Functional Theory (DFT) calculations, are frequently used in conjunction with experimental data to predict the structures and energies of intermediates and transition states. nih.gov For instance, DFT calculations have been used to show that a C-H agostic interaction in a platinum hydride complex is energetically favorable, providing a more stable structure that aligns better with experimental NMR data. nih.gov

Key Techniques for Intermediate Characterization:

| Technique | Information Provided |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline intermediate. nih.gov |

| NMR Spectroscopy | Offers insights into the electronic environment and connectivity of atoms (e.g., 1H, 31P, 195Pt). nih.gov |

| ESI-Mass Spectrometry | Allows for the isolation and mass determination of charged intermediates. acs.org |

| IR Vibrational Predissociation Spectroscopy | Yields vibrational spectra of isolated gas-phase intermediates, revealing structural details. acs.org |

| Density Functional Theory (DFT) | Computes the geometries, energies, and spectroscopic properties of intermediates and transition states. nih.gov |

Kinetic Isotope Effect (KIE) Measurements in Mechanistic Elucidation

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and understanding the nature of the transition state. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured, providing insight into which bonds are broken or formed during the slowest step of the reaction.

While specific KIE studies on "this compound" catalyzed reactions are not extensively documented in the provided search results, the principles can be understood from studies on other platinum-based systems. For instance, in the oxygen reduction reaction (ORR) at platinum single crystals, inverse KIEs (where the reaction is faster with the heavier isotope) have been observed. nih.gov This unusual effect was attributed to differences in the zero-point energies of the hydroxyl (OH) and deuteroxyl (OD) adsorbates and their binding strengths to the platinum surface. nih.gov Such studies highlight that KIEs can reveal subtle but crucial details about the reaction mechanism, such as the involvement of proton-coupled electron transfer steps. nih.gov

The observed KIE in a multi-step reaction is an apparent KIE, which is a composite of the intrinsic KIEs for each individual step and their respective degrees of kinetic significance. nih.gov The relationship can be expressed as a weighted sum of the KIEs of the transition states in the reaction sequence. nih.gov Therefore, a detailed analysis of the apparent KIE can help to identify the kinetically significant steps in a catalytic cycle.

In the context of C-H activation by platinum complexes, a primary KIE (kH/kD > 1) would be expected if the C-H bond is being cleaved in the rate-determining step. The magnitude of this KIE can provide information about the linearity of the transition state. Conversely, the absence of a significant KIE might suggest that C-H bond cleavage occurs in a fast step after the rate-determining step.

Influence of Solvent and Anion Effects on Reaction Pathways

The solvent and the nature of the counter-anion can have a profound impact on the reactivity and mechanism of cationic platinum complexes. These components of the reaction medium can influence the stability of intermediates, the solubility of reactants, and the rates of individual reaction steps.

Solvent Effects:

The solvent can play a direct role in the reaction mechanism by coordinating to the metal center. As seen in the case of the [PtMe(iPr3P)2]+ complex, the solvent tetrahydrofuran (THF) is directly involved in the C-H activation process, appearing in the final cyclometalated product. nih.gov In other cases, the polarity and coordinating ability of the solvent can influence the equilibrium between different species in solution. For example, a coordinating solvent might stabilize a cationic intermediate, thereby lowering the activation barrier for its formation.

Anion Effects:

The counter-anion in ionic platinum catalysis is often not just a spectator. The coordinating ability of the anion can significantly affect the catalytic activity. Weakly coordinating anions are generally preferred as they are less likely to bind to the platinum center and block the vacant site required for substrate coordination and activation.

Studies on platinum(II) dihalide complexes with phosphine and isocyanide ligands in hydrosilylation reactions have shown a clear dependence of catalytic activity on the halide anion. mdpi.com In this particular study, complexes with chloride and bromide ligands were found to be more effective catalysts than their iodide counterparts. mdpi.com This suggests that the nature of the anion can modulate the electronic properties and the steric environment of the platinum center, thereby influencing the rates of key steps in the catalytic cycle, such as oxidative addition. mdpi.com

Summary of Solvent and Anion Effects:

| Factor | Influence on Reaction Pathway |

| Solvent | - Can directly participate in the reaction by coordinating to the metal center. nih.gov - Polarity can affect the stability of charged intermediates. - Can influence the solubility of reactants and catalysts. |

| Anion | - Coordinating anions can compete with the substrate for binding to the platinum center. - The nature of the anion can modulate the electronic properties of the catalyst. mdpi.com - Weakly coordinating anions often lead to higher catalytic activity. |

Theoretical and Computational Chemistry of Platinum;tri Propan 2 Yl Phosphane Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Systematic assessments of various DFT functionals have been conducted to determine the most accurate methods for predicting the geometries of platinum-containing complexes. cornell.edursc.org Studies have shown that hybrid functionals, such as PBE0, in conjunction with a suitable basis set like def2-TZVP for ligand atoms and the inclusion of relativistic approximations (e.g., ZORA), provide optimized geometries that are in excellent agreement with experimental data. cornell.edursc.org

The bonding in platinum-phosphine complexes is characterized by a synergistic interaction involving σ-donation from the phosphorus lone pair to a vacant orbital on the platinum center and π-back-donation from filled platinum d-orbitals to the σ* anti-bonding orbitals of the phosphorus-carbon bonds of the phosphine (B1218219) ligand. The tri(propan-2-yl)phosphane ligand is known to be a strong σ-donor and sterically bulky. The isopropyl groups enhance the electron-donating ability of the phosphorus atom compared to less bulky alkyl or aryl phosphines.

DFT calculations can quantify these interactions through various analysis methods:

Natural Bond Orbital (NBO) Analysis: This method can provide insights into the hybridization of the platinum and phosphorus orbitals involved in bonding and quantify the extent of charge transfer in the σ-donation and π-back-donation.

Quantum Theory of Atoms in Molecules (QTAIM): Analysis of the electron density topology can characterize the nature of the Pt-P bond, determining its degree of covalent versus ionic character.

Energy Decomposition Analysis (EDA): EDA can partition the total interaction energy between the platinum center and the phosphine ligands into contributions from electrostatic interaction, Pauli repulsion, and orbital interaction, providing a quantitative measure of the σ-donation and π-back-donation components.

The table below summarizes typical parameters that can be obtained from DFT calculations to describe the electronic structure and bonding in a model Pt(P(i-Pr)₃)₂ complex.

| Parameter | Description | Typical Insights from DFT |

| Pt-P Bond Length | The distance between the platinum and phosphorus atoms. | Reflects the strength of the bond; influenced by both steric and electronic effects of the phosphine ligand. |

| P-Pt-P Bond Angle | The angle formed by two phosphorus atoms and the central platinum atom. | Primarily influenced by the steric bulk of the phosphine ligands. For the bulky tri(propan-2-yl)phosphane, a large P-Pt-P angle is expected. |

| NBO Charge on Pt and P | The calculated partial charges on the platinum and phosphorus atoms. | Indicates the direction and magnitude of charge transfer upon complex formation. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Provides an indication of the chemical reactivity and electronic stability of the complex. |

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling is instrumental in mapping the potential energy surfaces of reactions involving platinum-phosphine complexes, thereby elucidating reaction mechanisms and predicting reactivity. researchgate.net For "Platinum;tri(propan-2-yl)phosphane" systems, this is particularly relevant for understanding their catalytic activity in processes such as hydrosilylation and oxidative addition.

Reaction energy profiles, which plot the energy of the system as a function of the reaction coordinate, can be constructed using DFT calculations. These profiles reveal the energies of reactants, intermediates, transition states, and products.

Transition State Analysis and Activation Energy Determination

A critical aspect of modeling reaction mechanisms is the location and characterization of transition states (TS). A transition state represents the highest energy point along the minimum energy path between reactants and products. arxiv.org Its geometry provides crucial information about the bond-making and bond-breaking processes occurring during the reaction.

For a reaction involving a Pt(P(i-Pr)₃)₂ fragment, such as the oxidative addition of a substrate, DFT calculations can be employed to:

Optimize the geometry of the transition state structure.

Perform frequency calculations to confirm that the structure is a true transition state (characterized by a single imaginary frequency corresponding to the reaction coordinate).

Calculate the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate.

Theoretical studies on the oxidative addition of various substrates to Pt(PR₃)₂ complexes have provided a general mechanistic framework that is applicable to the tri(propan-2-yl)phosphane system. researchgate.netresearchgate.net

Elucidation of Regioselectivity and Stereoselectivity

Many catalytic reactions mediated by platinum complexes exhibit high degrees of regioselectivity and stereoselectivity. Computational modeling can provide a rationale for these observed selectivities by comparing the activation energies of different possible reaction pathways.

For instance, in the hydrosilylation of an unsymmetrical alkyne catalyzed by a platinum-tri(propan-2-yl)phosphane complex, two different regioisomers can be formed. organic-chemistry.org By calculating the energy profiles for the pathways leading to each regioisomer, the preferred pathway can be identified as the one with the lower activation barrier.

Similarly, the origins of stereoselectivity in reactions like hydroboration can be investigated. nih.gov By modeling the transition states for the formation of different stereoisomers, the steric and electronic interactions that favor the formation of one isomer over the other can be pinpointed. The bulky tri(propan-2-yl)phosphane ligands are expected to play a significant role in directing the stereochemical outcome of such reactions.

The following table outlines how computational modeling can be used to understand selectivity in a hypothetical reaction.

| Selectivity Type | Computational Approach | Key Output |

| Regioselectivity | Calculate and compare the activation energies for the formation of all possible regioisomers. | The difference in activation energies (ΔΔG‡) between the competing pathways. A larger ΔΔG‡ indicates higher selectivity. |

| Stereoselectivity | Calculate and compare the activation energies for the formation of all possible stereoisomers. | The difference in activation energies (ΔΔG‡) between the diastereomeric transition states. |

Prediction of Ligand Effects on Reactivity and Stability

The electronic and steric properties of the phosphine ligands have a profound impact on the reactivity and stability of platinum complexes. acs.orgnih.gov The tri(propan-2-yl)phosphane ligand is characterized by its large Tolman cone angle, indicating significant steric bulk, and its strong electron-donating nature.

Computational studies can systematically investigate these ligand effects. By comparing the calculated properties of a series of Pt(PR₃)₂ complexes with varying R groups (e.g., methyl, phenyl, isopropyl), the influence of steric and electronic factors can be disentangled. For example, an increase in the electron-donating ability of the phosphine ligand generally leads to a more electron-rich platinum center, which can enhance its reactivity in oxidative addition reactions. acs.org Conversely, increased steric bulk can hinder the approach of substrates to the metal center, potentially slowing down the reaction but also influencing selectivity. nih.gov

Molecular Dynamics Simulations for Dynamic Processes (if applicable)

While DFT is excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. For platinum-tri(propan-2-yl)phosphane systems, MD simulations could be employed to study processes such as ligand exchange, conformational changes of the complex in solution, and the interaction of the complex with solvent molecules. nih.gov

Catalytic Applications and Mechanistic Insights of Platinum;tri Propan 2 Yl Phosphane Complexes

Principles of Catalyst Design and Tuning

The efficacy of a platinum catalyst is intricately linked to the nature of the ligands coordinated to the metal center. The tri(propan-2-yl)phosphane ligand is a prime example of how ligand properties can be harnessed to fine-tune catalytic performance for specific applications.

The catalytic activity of platinum complexes is profoundly influenced by the steric and electronic characteristics of their phosphine (B1218219) ligands. d-nb.info The tri(propan-2-yl)phosphane ligand is characterized by its significant steric bulk and strong electron-donating nature.

Steric Effects: The large cone angle of tri(propan-2-yl)phosphane creates a sterically hindered environment around the platinum atom. This bulkiness can promote the dissociation of a ligand to create a vacant coordination site, which is often a key step in the catalytic cycle. Furthermore, the steric hindrance can influence the regioselectivity and stereoselectivity of a reaction by dictating the orientation of the substrate as it coordinates to the metal center. libretexts.org For instance, in reactions like hydrogenation, the catalyst typically approaches the less sterically hindered face of a double bond. libretexts.org

Electronic Effects: As a strong electron-donating ligand, tri(propan-2-yl)phosphane increases the electron density on the platinum center. nih.gov This enhanced electron density can facilitate crucial steps in the catalytic cycle, such as the oxidative addition of substrates to the metal. The electronic properties of the ferrocenyl group in organophosphines, for example, have been shown to be similar to those of primary alkyl groups, highlighting their strong donating capability. nih.gov The Tolman electronic parameter (TEP) is a useful measure of the electron-donating ability of a phosphine ligand, and ligands with lower TEP values are stronger donors. nih.gov

The interplay between these steric and electronic factors is critical. For a given catalytic transformation, an optimal balance is often required. While strong electron donation can promote oxidative addition, excessive steric bulk might hinder the approach of the substrate. Therefore, the selection of a ligand like tri(propan-2-yl)phosphane represents a strategic choice to achieve high catalytic turnover by modulating the electronic and steric environment of the platinum catalyst. d-nb.info

Ligand-accelerated catalysis is a phenomenon where the presence of a specific ligand significantly enhances the rate of a catalytic reaction. acs.org This effect is particularly evident in platinum catalysis, where the choice of phosphine ligand can dramatically alter the catalyst's activity. acs.org

In some instances, the addition of a specific phosphine ligand can render a platinum catalyst more reactive than other traditionally more active metals for a particular transformation. acs.org For example, in the cleavage of allylic C-O bonds, a reaction for which palladium is generally the most effective metal, the use of tris(4-fluorophenyl)phosphine (B91858) was found to make a platinum catalyst significantly more active than its palladium counterpart. acs.org This demonstrates the profound impact a ligand can have on the intrinsic reactivity of a metal center.

Homogeneous Catalysis in Organic Synthesis

Platinum complexes containing tri(propan-2-yl)phosphane are potent homogeneous catalysts for a variety of important organic reactions. Their solubility in organic solvents allows for high reactivity and selectivity under mild reaction conditions.

The hydrosilylation of unsaturated carbon-carbon bonds is a cornerstone of organosilicon chemistry and represents a major industrial application of homogeneous platinum catalysis. wikipedia.orgresearchgate.net Platinum catalysts, including those with phosphine ligands, are highly efficient in promoting the addition of Si-H bonds across alkenes and alkynes. wikipedia.orgmdpi.com

The most widely accepted mechanism for this transformation is the Chalk-Harrod mechanism . nih.govresearchgate.net This catalytic cycle involves the following key steps:

Oxidative Addition: The hydrosilane oxidatively adds to the low-valent platinum center, forming a platinum(II) intermediate containing both a hydride and a silyl (B83357) ligand. libretexts.org

Alkene/Alkyne Coordination: The unsaturated substrate coordinates to the platinum complex.

Migratory Insertion: The coordinated alkene or alkyne inserts into the platinum-hydride (Pt-H) bond. This step is often regioselective, with the silicon atom typically adding to the terminal carbon in the case of terminal alkenes (anti-Markovnikov addition). wikipedia.org

Reductive Elimination: The final product, an alkyl- or vinylsilane, is formed through the reductive elimination of the silyl and alkyl/vinyl groups, regenerating the active platinum(0) catalyst. nih.gov

A modified Chalk-Harrod mechanism has also been proposed to account for the formation of certain byproducts. nih.gov In this variation, the migratory insertion step involves the insertion of the alkene into the platinum-silyl (Pt-Si) bond, followed by C-H reductive elimination. Theoretical studies have suggested that for platinum-catalyzed hydrosilylation of ethylene (B1197577), the traditional Chalk-Harrod mechanism is energetically more favorable due to a high activation barrier for the insertion of ethylene into the Pt-Si bond. capes.gov.br

The nature of the phosphine ligand can influence the selectivity and efficiency of the hydrosilylation reaction. Bulky and electron-donating ligands like tri(propan-2-yl)phosphane can enhance the catalytic activity. For the hydrosilylation of alkynes, platinum catalysts can provide high regio- and stereoselectivity, typically yielding the (E)-vinylsilane product via cis-addition. libretexts.orgrsc.org

Table 1: Key Mechanistic Steps in Platinum-Catalyzed Hydrosilylation

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Oxidative Addition | The Si-H bond of the silane (B1218182) adds to the Pt(0) center. | Pt(II)-hydrido-silyl complex |

| 2. Substrate Coordination | The alkene or alkyne binds to the platinum complex. | Pt(II)-hydrido-silyl-alkene/alkyne complex |

| 3. Migratory Insertion | The alkene/alkyne inserts into the Pt-H bond (Chalk-Harrod). | Pt(II)-alkyl/vinyl-silyl complex |

| 4. Reductive Elimination | The C-Si bond is formed, releasing the product and regenerating the catalyst. | Pt(0) complex |

The direct functionalization of otherwise unreactive C-H bonds is a highly sought-after transformation in organic synthesis, and platinum catalysts have shown significant promise in this area. capes.gov.br These reactions offer an atom-economical approach to building molecular complexity.

Hydroarylation, the addition of a C-H bond of an arene across a C-C multiple bond, can be effectively catalyzed by platinum complexes. nih.govrsc.org Platinum(II) catalysts have been successfully employed for the intermolecular hydroarylation of unactivated alkenes, such as ethylene and alpha-olefins, with electron-rich arenes like indoles. nih.gov

Furthermore, platinum catalysts can facilitate the intramolecular hydroarylation of alkenes. For example, platinum bis(phosphine) complexes have been shown to catalyze the intramolecular asymmetric hydroarylation of 2-(4-pentenyl)indoles, producing chiral cyclic products with high enantioselectivity. nih.govcapes.gov.br

The hydroarylation of alkynes is also achievable using platinum-based catalytic systems. Chelating dicarbene platinum(II) complexes have demonstrated catalytic activity in the coupling of arenes with alkynes, leading to the trans-hydroarylation product. researchgate.net The mechanism is believed to involve the electrophilic activation of the alkyne by the platinum(II) center, which facilitates a Friedel-Crafts-type attack by the arene. researchgate.net The choice of ligand is crucial in stabilizing the platinum catalyst and influencing the efficiency of the reaction.

Table 2: Examples of Platinum-Catalyzed Hydroarylation

| Substrate 1 | Substrate 2 | Catalyst Type | Product Type | Reference |

|---|---|---|---|---|

| Indole (B1671886) | Ethylene | Platinum(II) | 3-Ethylindole | nih.gov |

| 2-(4-Pentenyl)indole | - | Chiral Platinum(II) bis(phosphine) | Chiral tetracyclic indole derivative | nih.govcapes.gov.br |

| Arene | Alkyne | Platinum(II) dicarbene | trans-Stilbene derivative | researchgate.net |

C-H Functionalization Reactions

Alkane Oxidation Systems

The selective functionalization of alkanes, which are typically inert due to their strong C-H bonds, is a significant challenge in chemistry. Platinum complexes have been at the forefront of research in this area, particularly inspired by the Shilov system, which demonstrated that Pt(II) can activate and functionalize alkanes. The generally accepted mechanism involves the oxidative addition of an alkane C-H bond to a Pt(II) center, forming a Pt(IV) alkyl hydride intermediate. rutgers.edu This is followed by oxidation and subsequent nucleophilic attack to yield the functionalized product, regenerating the Pt(II) catalyst. rutgers.edu

The development of effective catalysts often involves tuning the ligand environment around the platinum center. For a Pt(II) complex to undergo the crucial C-H bond oxidative addition, it should possess at least one weakly bound ligand to open a coordination site for the incoming alkane. rutgers.edu While extensive research has been conducted on various platinum systems for C-H activation and subsequent oxidation, including those on supports like alumina (B75360) and silica (B1680970) or with specialized ligands like bipyrimidines, specific data for systems employing the tri(propan-2-yl)phosphane ligand are not extensively detailed in the literature. researchgate.netresearchgate.net However, the principles derived from studies with other phosphine and nitrogen-donor ligands are informative. For instance, the reactivity of Pt(II) and Pt(IV) alkyl complexes with dioxygen, a desirable oxidant, has been explored to understand the potential for developing catalytic systems that convert alkanes to alcohols. rutgers.edu The electronic properties of the ligands are crucial; for example, more electron-donating supports can make Pt particles more electron-rich, which can influence the rate of C-H activation. researchgate.net

Cross-Coupling Methodologies (General Context for Pt-Phosphine Catalysts)

Cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for C-C bond formation, traditionally dominated by palladium catalysts. wikipedia.orglibretexts.orgorganic-chemistry.org However, platinum complexes, particularly those with phosphine ligands, are also capable of catalyzing these transformations. The general catalytic cycle for these reactions involves three main steps: oxidative addition of an organohalide to the low-valent metal center, transmetalation with an organometallic coupling partner, and reductive elimination to form the product and regenerate the active catalyst. libretexts.org

Bulky and electron-rich phosphine ligands, such as tri(propan-2-yl)phosphane, are known to facilitate these steps. The steric bulk can promote reductive elimination, while high electron density on the phosphorus atom increases the electron density on the metal, facilitating the initial oxidative addition step, especially with less reactive substrates like aryl chlorides. rsc.org While palladium remains the more common choice, platinum catalysts have been developed and studied. For instance, new Pd(II) and Pt(II) complexes with diaminophosphine ligands bearing isopropyl or cyclohexyl groups have been synthesized and tested. tubitak.gov.tr The palladium complexes, in particular, were found to be active precatalysts in Mizoroki-Heck and Suzuki-Miyaura reactions. tubitak.gov.tr The data below shows results for a Heck coupling reaction catalyzed by a palladium(II)-diaminophosphine complex containing isopropyl moieties, illustrating the effectiveness of such ligands in cross-coupling. tubitak.gov.tr

Table 1: Heck Coupling of p-Bromoacetophenone with Styrene (B11656) Catalyzed by a Palladium(II)-Diaminophosphine Catalyst with Isopropyl Groups Reaction conditions: Palladium complex (0.001 mmol), p-bromoacetophenone (1.0 mmol), styrene (1.5 mmol), base (2 mmol), and solvent (3 mL) were used.

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cs2CO3 | Dioxane | 120 | 18 | 98 |

| 2 | K2CO3 | Dioxane | 120 | 18 | 85 |

| 3 | Na2CO3 | Dioxane | 120 | 18 | 55 |

| 4 | Cs2CO3 | Toluene | 120 | 18 | 91 |

Data sourced from Aydemir et al., Turk J Chem (2015). tubitak.gov.tr The catalyst used was [cis-Pd(iPr2PNHC6H4CH2NHPiPr2)Cl2].

Olefin Oligomerization and Dimerization

The dimerization and oligomerization of light olefins, such as ethylene and propylene, are large-scale industrial processes used to produce linear alpha-olefins for commodities like plasticizers and polymers. nih.gov This field has been heavily dominated by nickel-based homogeneous catalysts. nih.govacs.org While various transition metals can catalyze these reactions, specific examples involving platinum are less common. acs.org

The mechanism often involves the formation of a metal-hydride species which inserts an olefin monomer. Subsequent insertions lead to chain growth, and the process is terminated by β-hydride elimination, which releases the oligomer and regenerates the metal-hydride catalyst. The ligand environment is critical for controlling selectivity towards desired products, such as 1-butene (B85601) from ethylene dimerization. nih.govacs.org Although data for platinum complexes with tri(propan-2-yl)phosphane in this specific application is scarce, the ligand itself is recognized as suitable for such transformations. A patent for an ethylene dimerization catalyst system lists triisopropylphosphine (B1582976) as a preferred phosphine compound, albeit in a system based on nickel. google.com This highlights the utility of bulky phosphines in controlling the catalytic activity and selectivity in olefin oligomerization.

Cycloisomerization Reactions (e.g., Enyne Cyclization)

Platinum(II) complexes are efficient catalysts for the cycloisomerization of enynes, which are atom-economical rearrangements that form cyclic structures. These reactions are mechanistically distinct from metathesis pathways that involve metal-carbene intermediates. rutgers.edu The catalytic cycle is typically initiated by the π-complexation of the electrophilic Pt(II) center to the alkyne moiety of the enyne substrate. This activation facilitates a nucleophilic attack from the tethered alkene, leading to the cyclized product.

While specific studies detailing the use of platinum;tri(propan-2-yl)phosphane are limited, research on related phosphine-platinum systems provides significant mechanistic insight. For example, cationic platinum complexes with the tridentate phosphine ligand, triphos, have been shown to catalyze the cycloisomerization of 1,6-enyne-ols. researchgate.net In this system, the reaction proceeds through an isolable cationic Pt-alkenyl species, and the turnover-limiting step is the protonolysis of this intermediate. researchgate.net Studies with other chiral phosphine ligands have also been explored for enantioselective cycloisomerization reactions, though in some cases, platinum catalysts were found to be unreactive for certain substrates where gold catalysts were successful. rsc.org

Hydroamination of Alkynes

The addition of an N-H bond across a carbon-carbon triple bond, or hydroamination, is a highly atom-economical method for synthesizing nitrogen-containing compounds like imines and enamines. Platinum complexes are known to catalyze this transformation, although their efficacy can be highly dependent on the substrate and the specific catalytic system. researchgate.netacs.org

The mechanism of late transition metal-catalyzed hydroamination can proceed via different pathways, including activation of the alkyne by the metal center, making it susceptible to nucleophilic attack by the amine. acs.org Research on the platinum-catalyzed hydroamination of terminal alkynes with aniline (B41778) using PtBr₂ has shown that the reaction yields the corresponding imines. researchgate.net Interestingly, in that particular system, the addition of phosphonium (B103445) bromide salts, which are beneficial in olefin hydroamination, had a detrimental effect on the reaction with alkynes. researchgate.net Other studies have explored different platinum-phosphine systems. For instance, a Pt(II) catalyst with the dppf ligand has been used for the hydroamination of allenes. rsc.orgduke.edu For the intramolecular hydroamination of 6-aminohex-1-yne, a complex with the tridentate "Triphos" ligand was found to be catalytically active, though less so than the unligated palladium or other metal salts under comparable conditions. researchgate.net These findings indicate a complex relationship between the choice of ligand, substrate, and catalyst performance in hydroamination reactions.

Carbonylation Reactions

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are of immense industrial importance. The production of acetic acid via methanol (B129727) carbonylation is a prime example, dominated by rhodium (Monsanto process) and iridium (Cativa process) catalysts. ijcce.ac.irrsc.orgresearchgate.net Hydroformylation, the addition of a formyl group and a hydrogen atom across a C=C double bond, is another key carbonylation process, and here platinum catalysts have found a significant role.

Platinum-based catalysts for hydroformylation often consist of a platinum complex, a phosphine ligand, and a co-catalyst, typically a Lewis acid like tin(II) chloride. rsc.org The phosphine ligand is crucial for the catalyst's activity and selectivity. The use of diphosphine ligands capable of forming strained chelate rings with the platinum center has been shown to dramatically enhance catalytic activity. rsc.org These systems can exhibit very high selectivity for the formation of linear aldehydes from terminal olefins. For example, a platinum-diphosphine-tin system has been reported to catalyze the hydroformylation of pent-1-ene to hexanals with a high reaction rate and excellent selectivity for the linear product. rsc.org

Table 2: Hydroformylation of Pent-1-ene Catalyzed by a Platinum-Diphosphine-Tin System Reaction conditions: Catalyst formed from [PtCl₂(PhCN)₂], diphosphine ligand, and SnCl₂·2H₂O. Reaction at 100 °C under 100 atm of CO/H₂ (1:1).

| Diphosphine Ligand | n/iso Ratio (linear/branched) | Rate (mol product / mol Pt / h) |

|---|---|---|

| trans-1,2-bis(diphenylphosphinomethyl)cyclobutane | 99:1 | 2430 |

| Ph₂P(CH₂)₄PPh₂ | 98:2 | 100 |

Data sourced from Hayashi et al., J. Chem. Soc., Chem. Commun. (1990). rsc.org

Emerging Research Directions and Perspectives

Development of Novel tri(propan-2-yl)phosphane Analogues and Derivatives

The development of novel analogues and derivatives of tri(propan-2-yl)phosphane is a key strategy for fine-tuning the steric and electronic properties of platinum catalysts, thereby influencing their activity, selectivity, and stability. Research in this area focuses on the synthesis of modified phosphine (B1218219) ligands and the generation of new platinum coordination complexes.

One approach involves the creation of functionalized phosphines that can act as building blocks for more complex catalyst architectures. matthey.com These functionalized ligands can be designed to incorporate specific electronic or steric features or to facilitate catalyst recovery and reuse. For instance, the synthesis of chiral P-stereogenic phosphines through platinum-catalyzed asymmetric alkylation of secondary phosphines represents a significant advancement. nih.govfigshare.com This method allows for the creation of enantioenriched tertiary phosphines, which are crucial for developing catalysts for asymmetric synthesis.

Another area of focus is the synthesis and characterization of novel platinum coordination complexes with bulky ligands. scholaris.ca The steric bulk of the tri(propan-2-yl)phosphane ligand is a critical feature that influences the coordination environment of the platinum center and, consequently, its catalytic behavior. By systematically modifying the substituents on the phosphine ligand, researchers can create a library of catalysts with a range of steric and electronic profiles. This allows for the optimization of the catalyst for specific applications. For example, the reaction of imines with bulky cycloalkyl functionalized amines has been explored to generate new iminopyridine ligands for platinum complexes. scholaris.ca

The table below summarizes some examples of research in the development of novel tri(propan-2-yl)phosphane analogues and derivatives.

| Research Area | Description | Key Findings |

| Functionalized Phosphines | Synthesis of phosphine ligands with additional functional groups. matthey.com | Enables the construction of complex catalyst structures and facilitates catalyst recovery. |

| Chiral Phosphines | Enantioselective synthesis of P-stereogenic phosphines. nih.govfigshare.com | Provides access to catalysts for asymmetric transformations. |

| Bulky Ligand Analogues | Generation of new platinum complexes with sterically demanding ligands. scholaris.ca | Allows for fine-tuning of the catalyst's steric and electronic properties for specific reactions. |

Integration of Platinum;tri(propan-2-yl)phosphane Complexes into Multimetallic Catalytic Systems

The integration of this compound complexes into multimetallic systems is an emerging strategy to achieve synergistic catalytic effects that are not possible with single-metal catalysts. This approach involves the design of catalysts containing two or more different metal centers, where each metal can play a distinct and cooperative role in the catalytic cycle.

One area of exploration is the use of functionalized phosphine ligands as bridging units to construct homo- and heterobimetallic complexes. matthey.com These bridging ligands can hold two or more metal centers in close proximity, facilitating communication and cooperation between them during a catalytic reaction. This can lead to enhanced reaction rates, improved selectivities, and the ability to catalyze novel transformations.

Furthermore, the development of multimetallic reforming catalysts that include platinum is an active area of industrial research. google.com While not specifically mentioning tri(propan-2-yl)phosphane, the principles are applicable. In these systems, a second metal, such as tin, can modify the catalytic properties of the platinum, leading to improved performance in processes like hydrocarbon reforming. The interaction between the different metals can influence the electronic properties of the active sites and prevent catalyst deactivation.

The table below provides an overview of approaches for integrating this compound complexes into multimetallic systems.

| Approach | Description | Potential Advantages |

| Bridging Phosphine Ligands | Use of functionalized phosphines to link multiple metal centers. matthey.com | Enhanced reaction rates, improved selectivity, novel reactivity. |

| Multimetallic Reforming Catalysts | Combination of platinum with other metals on a support. google.com | Improved catalyst performance and stability in industrial processes. |

Advancements in Catalyst Immobilization and Heterogenization Strategies

The development of strategies for the immobilization and heterogenization of homogeneous this compound catalysts is crucial for their practical application in industrial processes. Heterogenization simplifies catalyst separation from the reaction products, enables catalyst recycling, and allows for their use in continuous flow reactors.

One promising approach is the encapsulation or supporting of platinum complexes within metal-organic frameworks (MOFs). mit.edumit.edu MOFs are porous materials with a high surface area and tunable pore sizes, making them ideal supports for catalytic species. The platinum complexes can be incorporated into the MOF structure either during the synthesis of the MOF or through post-synthetic modification. This approach can lead to highly active and stable heterogeneous catalysts with well-defined active sites.

Another strategy involves the conversion of molecular platinum-phosphine complexes into platinum group metal phosphides. researchgate.netmpg.detum.de These materials have shown significant promise as heterogeneous catalysts in various reactions, including hydroformylation. The phosphide (B1233454) structure can provide a robust and stable platform for the platinum active sites, preventing leaching and deactivation.

The table below highlights key strategies for the immobilization and heterogenization of platinum catalysts.

| Strategy | Description | Key Features |

| Metal-Organic Frameworks (MOFs) | Supporting platinum complexes within porous MOF structures. mit.edumit.edu | High surface area, tunable porosity, well-defined active sites. |